molecular formula C7H5Br2IO B3324941 1,3-Dibromo-2-iodo-5-methoxybenzene CAS No. 201161-11-7

1,3-Dibromo-2-iodo-5-methoxybenzene

Cat. No.: B3324941
CAS No.: 201161-11-7
M. Wt: 391.83 g/mol
InChI Key: ICPHLFYNNYFZEO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5Br2IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-iodo-5-methoxybenzene can be synthesized through a multi-step process involving the bromination and iodination of a methoxybenzene precursor. One common method involves the following steps:

    Bromination: The starting material, 1,3-dimethoxybenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.

    Iodination: The dibrominated intermediate is then treated with iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), to introduce an iodine atom at the 2 position.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-iodo-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

1,3-Dibromo-2-iodo-5-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-iodo-5-methoxybenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. The presence of halogen atoms and a methoxy group allows for selective functionalization and modification of the benzene ring. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

1,3-Dibromo-2-iodo-5-methoxybenzene can be compared with other halogenated benzene derivatives, such as:

    1,3-Dibromo-5-iodo-2-methoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,3-Dibromo-5-methoxybenzene:

    1,3-Dibromo-2-iodobenzene: Lacks the methoxy group, affecting its reactivity and applications in synthesis.

The uniqueness of this compound lies in its specific combination of bromine, iodine, and methoxy groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHLFYNNYFZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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